N-(4-nitrophenyl)-4-biphenylcarboxamide
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Overview
Description
N-(4-nitrophenyl)-4-biphenylcarboxamide is an organic compound characterized by the presence of a nitrophenyl group and a biphenylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-4-biphenylcarboxamide typically involves the reaction of 4-nitroaniline with 4-biphenylcarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(4-nitrophenyl)-4-biphenylcarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: 4-aminophenyl-4-biphenylcarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrophenyl)-4-biphenylcarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-4-biphenylcarboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects are believed to result from its inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase .
Comparison with Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl group but has a simpler acetamide moiety.
4-nitrophenylchloroformate: Contains the nitrophenyl group and is used in the synthesis of carbamates.
Uniqueness: N-(4-nitrophenyl)-4-biphenylcarboxamide is unique due to its biphenylcarboxamide structure, which imparts greater rigidity and stability compared to simpler analogs.
Properties
Molecular Formula |
C19H14N2O3 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14N2O3/c22-19(20-17-10-12-18(13-11-17)21(23)24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,20,22) |
InChI Key |
QBEBWWGCXLUHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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